1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-3-4-17(7-14(13)2)24-10-15(8-19(24)26)20(27)21-9-16-11-25(23-22-16)18-5-6-28-12-18/h3-7,11-12,15H,8-10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAXJJQWFBWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN(N=N3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a polyheterocyclic compound notable for its complex structure and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 390.447 g/mol. This compound features a pyrrolidine ring with a carboxamide group, a triazole moiety, and a dimethylphenyl group, which contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves a one-pot multi-step process that enhances yield and efficiency. The method often employs microwave irradiation to optimize reaction conditions. Preliminary studies suggest moderate yields of around 28% during synthesis.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds with similar structural features. For example:
- In vitro studies have shown that related triazole derivatives can inhibit tubulin polymerization, leading to G2/M-phase arrest in cancer cell lines such as HeLa .
- IC50 values for related compounds against various cancer cell lines (e.g., MCF-7) indicate significant antiproliferative activity, with some derivatives demonstrating IC50 values as low as 0.56 µM .
Antimicrobial Activity
The presence of the triazole and pyrrolidine moieties suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens, indicating that this compound may also possess antimicrobial effects .
Structure-Activity Relationship (SAR)
The structural components of 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide play a crucial role in its biological activity:
- The triazole ring is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.
- The pyrrolidine structure contributes to the compound's lipophilicity and ability to penetrate cellular membranes.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique biological activities attributed to the specific structural features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-dimethylphenyl)-5-oxo-N-(thiophen-2-yl)methyl)pyrrolidine | Similar pyrrolidine core; thiophene substitution | Antimicrobial |
| 2-(bis(3,5-dimethylphenyl)thiazole | Contains thiazole; related heterocyclic structure | Anticonvulsant |
| N'-arylidine derivatives of tetrahydropyrimidone | Heterocyclic compounds; similar synthetic pathways | Antimicrobial |
This table illustrates how variations in structural components can influence the biological activity of related compounds.
Case Studies
Recent studies have focused on the efficacy of triazole derivatives in cancer therapy:
- Cytotoxicity Studies : A derivative demonstrated greater cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through caspase activation and p53 pathway modulation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide may exhibit antimicrobial activity. The presence of the triazole moiety enhances binding affinity to biological targets, potentially increasing efficacy against various pathogens. Studies have shown that derivatives of triazoles can act as potent inhibitors against bacterial enzymes, suggesting that this compound could also possess similar properties .
Anticancer Activity
The compound's structure suggests potential anticancer applications. Triazole derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. The interaction of the compound with specific biological targets such as thymidylate synthase has been highlighted, which is crucial for DNA synthesis in cancer cells . In vitro studies have shown promising results in inhibiting cancer cell lines, indicating that further research could yield effective anticancer agents .
Synthesis and Characterization
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide involves various chemical reactions that require precise conditions to achieve high yields. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress, while purification methods include recrystallization and chromatography. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compounds.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, researchers found that certain derivatives exhibited significant activity against gram-positive bacteria compared to gram-negative strains. This suggests that modifications in the molecular structure can enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of triazole-based compounds demonstrated their ability to inhibit cancer cell growth effectively. The study utilized various cancer cell lines and assessed cytotoxicity using established assays. Results indicated that structural modifications could lead to enhanced potency against specific cancer types .
Q & A
Q. What synthetic strategies are employed for constructing the pyrrolidine-3-carboxamide core in this compound?
The pyrrolidine-3-carboxamide core is typically synthesized via a multi-step approach involving:
- Cyclocondensation : Formation of the pyrrolidinone ring using γ-keto acids or esters with appropriate amines.
- Coupling Reactions : Amide bond formation between the pyrrolidine core and the triazole-thiophene moiety using reagents like EDCI/HOBt or DCC.
- Triazole Synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole group to thiophene. Key intermediates include 3,4-dimethylbenzaldehyde derivatives and protected pyrrolidine precursors. Optimization of solvent (e.g., DMF) and base (e.g., K₂CO₃) is critical for alkylation steps .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular ion confirmation and fragmentation analysis.
- X-ray Diffraction (XRD) : Definitive structural elucidation of crystalline forms. SHELXL is widely used for refinement, particularly for resolving disorder in heterocyclic moieties .
Q. What are the key intermediates in the synthesis pathway?
- Intermediate A : 5-Oxo-pyrrolidine-3-carboxylic acid derivatives.
- Intermediate B : Thiophene-3-azide for CuAAC reactions.
- Intermediate C : Triazole-methylamine linker synthesized via alkylation of propargylamine. Characterization of intermediates by TLC, FT-IR, and elemental analysis ensures reaction progression .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for XRD studies?
Crystallization challenges arise from the compound’s conformational flexibility and polar functional groups. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate solubility.
- Temperature Gradients : Slow cooling from saturated solutions.
- SHELXL Refinement : Apply TWIN and HKLF5 commands for handling twinned crystals or weak diffraction data. Anisotropic displacement parameters improve model accuracy .
Q. What computational methods are suitable for predicting biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., kinases).
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data.
- DFT Calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO) for reactivity insights. Validation against experimental IC₅₀ values is essential to resolve discrepancies .
Q. How to optimize reaction conditions for coupling the triazole-thiophene moiety with the pyrrolidine core?
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) for CuAAC efficiency.
- Solvent Optimization : Use DMF or THF for balanced polarity.
- Temperature Control : Maintain 60–80°C to accelerate kinetics without side reactions. Monitor by LC-MS to identify byproducts (e.g., unreacted azides) .
Q. How to analyze conflicting data between computational predictions and experimental bioassays?
- Purity Verification : Recheck compound purity via HPLC and elemental analysis.
- Assay Validation : Use positive controls (e.g., known inhibitors) to confirm assay reliability.
- Conformational Sampling : Perform molecular dynamics simulations to account for protein flexibility. Discrepancies may arise from solvation effects or off-target interactions .
Methodological Considerations
- Structural Refinement : Prioritize high-resolution XRD data (>1.0 Å) for SHELXL refinement. Use restraints for disordered thiophene rings .
- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent oxidation of thiophene .
- Data Interpretation : Cross-validate spectroscopic data with computational models to resolve stereochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
